The synthesis of 1-naphthalenesulfonic acid, 3,7-dinonyl- typically involves the sulfonation of dinonylnaphthalene. The process can be summarized in the following steps:
In industrial settings, continuous flow reactors are often employed to enhance efficiency and control over reaction parameters.
The molecular structure of 1-naphthalenesulfonic acid, 3,7-dinonyl- features a naphthalene backbone with two nonyl groups providing hydrophobic characteristics. The sulfonic acid group (-SO₃H) is located at the first carbon position of the naphthalene ring, while the nonyl groups are attached at the third and seventh positions. This arrangement contributes to its surfactant properties.
The presence of long hydrophobic nonyl chains enhances its ability to interact with both polar and nonpolar substances, making it effective as a surfactant .
1-Naphthalenesulfonic acid, 3,7-dinonyl- is involved in several chemical reactions:
The choice of reagents and reaction conditions significantly influences the products formed during these reactions.
The mechanism of action for 1-naphthalenesulfonic acid, 3,7-dinonyl- primarily involves its interaction with biological membranes and molecular targets such as enzymes and receptors. The sulfonic acid group facilitates strong binding interactions due to its polar nature, while the nonyl groups enhance hydrophobic interactions.
This dual interaction capability allows the compound to modulate various biochemical pathways effectively. For example, it can form micelles in solution, encapsulating hydrophobic substances and facilitating their transport across biological membranes.
1-Naphthalenesulfonic acid, 3,7-dinonyl- exhibits several notable physical and chemical properties:
These properties make it suitable for various industrial applications where thermal stability and surfactant characteristics are essential.
1-Naphthalenesulfonic acid, 3,7-dinonyl- has diverse applications across multiple fields:
Alkylated naphthalenesulfonates represent a critical class of surfactant chemicals with extensive industrial applications due to their amphiphilic properties and tunable solubility. These compounds function as multifunctional additives in diverse sectors including lubricants, fuel stabilizers, corrosion inhibitors, and specialized separation processes. Their molecular architecture—featuring hydrophobic alkyl chains attached to a hydrophilic sulfonated naphthalene core—enables them to reduce interfacial tension, enhance conductivity, and facilitate ion transport mechanisms. The branched dinonyl variants exhibit particularly favorable characteristics for industrial formulations, including low volatility, thermal stability exceeding 100°C, and compatibility with nonpolar matrices [1] [6]. Their utility in static dissipation fluids (e.g., jet fuels like JP-8) underscores their strategic importance in aerospace and military applications, where uncontrolled static discharge poses explosion risks [1]. Recent advancements have expanded their role into advanced separation technologies, particularly polymer inclusion membranes (PIMs) for radioactive isotope recovery, leveraging their cation-exchange capabilities [7].
Table 1: Industrial Applications of Alkylated Naphthalenesulfonate Surfactants
Application Sector | Function | Key Formulations |
---|---|---|
Fuels & Lubricants | Antistatic agents, Stabilizers | Stadis 450, JP-8 additives |
Metalworking Fluids | Corrosion inhibition, Emulsification | Cutting oils, Industrial greases |
Paints & Coatings | Dispersing agents | Anti-corrosion primers |
Polymer Inclusion Membranes | Radioisotope separation carriers | Cs-137/Sr-90 recovery systems |
Oil & Gas Extraction | Demulsifiers, Flow improvers | Pipeline transport additives |
1-Naphthalenesulfonic acid, 3,7-dinonyl- (Chemical Abstracts Service Registry Number 25322-17-2), systematically named 3,7-dinonylnaphthalene-1-sulfonic acid and alternatively termed dinonylnaphthalenesulfonic acid (DNNSA), belongs to the aryl sulfonic acid subclass characterized by dual nonyl chains at the 3,7-positions of the naphthalene ring. Its molecular formula is C₂₈H₄₄O₃S, with a molar mass of 460.72 g·mol⁻¹. The compound manifests as a high-melting-point solid (259.5°C) with negligible water solubility and low vapor pressure, attributable to its extensive hydrophobic branching [1] [4]. Its structural uniqueness arises from the steric configuration of the nonyl groups, typically incorporating branched isomers (e.g., di-isononyl variants) that hinder crystallization and enhance solubility in organic media. Industrially, DNNSA serves as a precursor for overbased sulfonate salts, where its conjugate base forms complexes with calcium (CAS 57855-77-3), barium (CAS 25619-56-1), or other cations to function as detergent additives in lubricants [1] [8]. Spectroscopic characterization (e.g., NMR, MS) confirms regioselective sulfonation at the 1-position, while alkylation occurs preferentially at the electron-rich 3,7-sites [2].
The synthesis and commercialization of DNNSA evolved through mid-20th-century innovations in Friedel-Crafts alkylation and sulfonation technologies. Early patents (e.g., US2764548A, 1956) established foundational methods where naphthalene underwent alkylation with nonene (C₉H₁₈) using aluminum chloride (AlCl₃) or sulfuric acid catalysts, yielding diisononylnaphthalene intermediates. Subsequent sulfonation with oleum or SO₃ at 80–150°C introduced the sulfonic acid functionality [3]. Chinese patent CN104326945A (2015) later optimized this process by employing solvent-mediated reactions in halogenated hydrocarbons (e.g., dichloromethane), reducing side products like sulfones and improving yields to >85% [2]. A key advancement involved post-sulfonation neutralization with calcium or barium hydroxides to generate thermally stable salts for lubricant additives—a process commercialized under trade names like Lubrizol®. The patent landscape reveals persistent efforts to address limitations such as catalyst recovery, acid waste management, and isomeric purity. For instance, modern protocols substitute traditional AlCl₃ with recoverable ionic liquids to minimize environmental impact [2].
Table 2: Evolution of DNNSA Synthesis Methods in Patent Literature
Patent/Innovation | Catalyst System | Key Improvements | Yield/Efficiency |
---|---|---|---|
US2764548A (1956) | AlCl₃ / H₂SO₄ | Base alkylation/sulfonation protocol | ~70% (crude product) |
CN104326945A (2015) | Halogenated solvents | Reduced tar formation, higher selectivity | >85% (isolated acid) |
Solvent-recycle processes | Heterogeneous acid catalysts | Lower catalyst consumption, waste minimization | 90% with 95% purity |
Modern neutralization routes | Ca(OH)₂ / Ba(OH)₂ | Overbased salt formation for lubricants | Tunable TBN (Total Base Number) |
Despite decades of industrial use, DNNSA faces unresolved scientific and technical challenges:
This analysis aims to consolidate fragmented knowledge on 3,7-dinonylnaphthalene-1-sulfonic acid by:
Table 3: Separation Performance of DNNSA in Polymer Inclusion Membranes
Target Ion | Membrane Composition | Flux (pmol/m²·s) | Selectivity (vs. Na⁺) | Reference |
---|---|---|---|---|
Cs⁺ | CTA/ONPPE + 0.3M DNNS + dibenzo-21-crown-7 | 4.07 ± 0.05 | >1000 | [7] |
Sr²⁺ | PVC/NPOE + DNNS + dicyclohexano-18-crown-6 | 1.92 | ~500 | [7] |
Co²⁺ | CTA/ONPPE + 0.3M DNNS (standalone) | 5.20 | ~200 | [7] |
Abbreviations: CTA = Cellulose triacetate; ONPPE = o-Nitrophenyl pentyl ether; NPOE = o-Nitrophenyl octyl ether.
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